2-Chloro-2',4',6'-trimethoxychalcone

Description

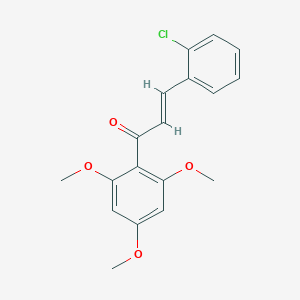

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClO4/c1-21-13-10-16(22-2)18(17(11-13)23-3)15(20)9-8-12-6-4-5-7-14(12)19/h4-11H,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALXXUGYOUKCIH-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-2',4',6'-trimethoxychalcone: Synthesis, Anticancer Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2',4',6'-trimethoxychalcone is a synthetically derived flavonoid analogue belonging to the chalcone family. Exhibiting significant potential in oncology, this molecule has demonstrated noteworthy anticancer properties in various preclinical studies. This technical guide provides a comprehensive overview of its synthesis, a compilation of its reported biological activities with a focus on its anticancer efficacy, and detailed experimental protocols for its synthesis and biological evaluation. Furthermore, this document elucidates the current understanding of its mechanism of action, including the induction of apoptosis and the activation of the Nrf2 signaling pathway. Visual diagrams are provided to illustrate key processes and pathways.

Chemical Profile

| Property | Value |

| IUPAC Name | (E)-1-(2,4,6-trimethoxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one |

| Synonyms | This compound |

| CAS Number | 76554-31-9[1] |

| Molecular Formula | C₁₈H₁₇ClO₄[1] |

| Molecular Weight | 332.8 g/mol [1] |

| Appearance | Pale yellow solid (typical) |

| Solubility | Soluble in organic solvents like DMSO, DMF, and ethanol |

Synthesis of this compound

The primary synthetic route for this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate acetophenone and a benzaldehyde.[2][3][4]

Reaction Scheme

Detailed Experimental Protocol

This protocol is adapted from established methodologies for chalcone synthesis.[1][5]

Materials:

-

2-Chloroacetophenone

-

2,4,6-Trimethoxybenzaldehyde[1]

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Distilled water

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2,4,6-trimethoxybenzaldehyde in a minimal amount of methanol (or ethanol).

-

Addition of Acetophenone: To the stirred solution, add 1 equivalent of 2-chloroacetophenone.

-

Base Catalysis: Slowly add a 40-50% aqueous solution of NaOH or KOH dropwise to the mixture. The reaction is typically exothermic. Maintain the temperature with an ice bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is neutral.

-

Precipitation and Filtration: The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water to remove any inorganic impurities.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Anticancer Activity

This compound and its analogues have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The presence of the chloro and methoxy groups is believed to contribute to its enhanced biological activity.[6]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values reported for this compound and structurally similar chalcones against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| This compound Analogue | MCF-7 | Breast Cancer | 9.5 | [7] |

| This compound Analogue | HEP2 | Laryngeal Cancer | 12 | [7] |

| Nitro and Trifluoromethyl Chalcone Analogues | MCF-7 | Breast Cancer | 14.75 and 13.75 (µg/mL) | [8] |

| Chalcone-Thienopyrimidine Derivative | MCF-7 | Breast Cancer | Potent activity | [9] |

| Naphthalene-Chalcone Derivative | MCF-7 | Breast Cancer | 222.72 (µg/mL) | [10] |

Mechanism of Action

The anticancer effects of this compound are attributed to its ability to induce programmed cell death (apoptosis) and to activate cellular defense mechanisms against oxidative stress.

Induction of Apoptosis

Apoptosis is a key mechanism by which this chalcone derivative exerts its cytotoxic effects. This process involves a cascade of molecular events leading to cell dismantling and death.

References

- 1. This compound | 76554-31-9 | Benchchem [benchchem.com]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Morphological analysis of MCF-7 cells treated with chalcone derivatives [frontiersin.org]

- 9. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajgreenchem.com [ajgreenchem.com]

Physical and chemical properties of 2-Chloro-2',4',6'-trimethoxychalcone

An In-depth Technical Guide to 2-Chloro-2',4',6'-trimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic derivative of chalcone, a class of open-chain flavonoids widely found in plants. Chalcones serve as precursors for flavonoid biosynthesis and are recognized for their diverse pharmacological properties. This specific derivative is characterized by a chloro substituent at the 2-position of one aromatic ring and three methoxy groups at the 2', 4', and 6' positions of the other ring. The presence of the electron-withdrawing chloro group may influence the compound's reactivity and biological activity compared to its hydroxylated counterparts[1]. This document provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and biological activities, intended for professionals in chemical and pharmaceutical research.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers and descriptors are crucial for substance registration, database searching, and computational modeling.

| Property | Value | Reference(s) |

| IUPAC Name | (E)-3-(2-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | [1] |

| CAS Number | 76554-31-9 | [1][2] |

| Molecular Formula | C₁₈H₁₇ClO₄ | [1] |

| Molecular Weight | 332.8 g/mol | [1] |

| InChI Key | VALXXUGYOUKCIH-CMDGGOBGSA-N | [1] |

| Canonical SMILES | COC1=CC(OC)=C(C(=O)C=CC2=CC=CC=C2Cl)C(OC)=C1 | - |

| Physical Form | Solid |

Synthesis and Characterization

The primary method for synthesizing this chalcone is the Claisen-Schmidt condensation, a well-established reaction in organic chemistry.

Synthesis Protocol: Claisen-Schmidt Condensation

This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative. For this compound, the reactants are 2,4,6-trimethoxyacetophenone and 2-chlorobenzaldehyde.

Experimental Protocol:

-

Reactant Preparation: Dissolve 2,4,6-trimethoxyacetophenone (10 mmol) and 2-chlorobenzaldehyde (10 mmol) in methanol (20 mL) in a round-bottom flask.

-

Catalyst Addition: While stirring the mixture at room temperature, slowly add an aqueous solution of sodium hydroxide (40% w/v, 3 mL) dropwise.

-

Reaction: Continue stirring the reaction mixture overnight. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, a precipitate will form. Isolate the solid product by vacuum filtration.

-

Purification: Wash the isolated precipitate thoroughly with distilled water and then with cold methanol to remove unreacted starting materials and excess catalyst.

-

Drying: Dry the purified product to obtain the final chalcone derivative. For higher purity, recrystallization from ethanol is often employed[3].

A variation of this method involves using aluminum chloride (AlCl₃) as a catalyst at elevated temperatures (60–80°C) in a polar aprotic solvent like DMF[1]. Microwave-assisted synthesis has also been shown to significantly reduce reaction times[1].

Analytical Characterization

Post-synthesis, the compound's identity and purity are confirmed using standard analytical techniques.

| Technique | Parameter Analyzed | Typical Results | Reference(s) |

| HPLC | Purity | ≥98% | [1] |

| ¹H/¹³C NMR | Structural Confirmation | δ 8.2 (H, vinyl), δ 160–180 (C=O) | [1] |

| MS (ESI) | Molecular Ion | m/z 333.1 [M+H]⁺ | [1] |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its α,β-unsaturated carbonyl system and the chloro-substituted aromatic ring.

-

Oxidation: The double bond can be oxidized to form the corresponding epoxide using common oxidizing agents like hydrogen peroxide[1].

-

Reduction: The α,β-unsaturated carbonyl system can be reduced to a saturated carbonyl compound[1].

-

Substitution: The chloro group on the aromatic ring can be substituted by other nucleophiles, such as amines or thiols, under specific reaction conditions[1].

Biological Activities and Potential Mechanisms of Action

Chalcone derivatives are of significant interest in drug discovery due to their wide range of biological activities[4]. Research suggests that this compound and related structures possess antimicrobial and cytotoxic properties.

| Activity Type | Target Organism/Cell Line | Quantitative Data (IC₅₀ / MIC) | Reference(s) |

| Antimicrobial | E. coli, S. aureus | MIC: 10 to 30 µg/mL | [1] |

| Anticancer | HeLa, MCF-7 (related compounds) | IC₅₀: 3.2 to 3.8 µM (for a bromo-pyridyl analog) | [5][6] |

| Anticancer | Cancer Cell Lines (general) | IC₅₀: ~15–20 μM (for 2'-Hydroxy-3',4',6'-trimethoxychalcone) | [1] |

Mechanism of Action

While the exact mechanism for this specific chalcone is not fully elucidated, it is believed to involve multiple pathways. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, interacting with biological nucleophiles like cysteine residues in enzymes and modulating their function[1]. Studies on similar chalcones suggest that their anticancer effects may arise from the induction of apoptosis, often through the generation of reactive oxygen species (ROS)[7]. This oxidative stress can trigger mitochondrial dysfunction and activate downstream apoptotic pathways[8].

Cytotoxicity Evaluation Protocol (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

Experimental Protocol:

-

Cell Seeding: Seed tumor cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 50 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically ~570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). A similar protocol is used for LLC-MK2 host cells to assess toxicity[8].

Conclusion

This compound is a synthetic chalcone with defined physicochemical properties and established synthesis routes. Its chemical structure, featuring an electrophilic α,β-unsaturated carbonyl system and a chloro-substituted ring, imparts notable chemical reactivity and a promising profile of biological activities, including antimicrobial and cytotoxic effects. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully explore its potential in drug development. This guide provides foundational data and protocols to support such research endeavors.

References

- 1. This compound | 76554-31-9 | Benchchem [benchchem.com]

- 2. This compound | 76554-31-9 [amp.chemicalbook.com]

- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Chloride substitution on 2-hydroxy-3,4,6-trimethoxyphenylchalcones improves in vitro selectivity on Trypanosoma cruzi strain Y - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of 2-Chloro-2',4',6'-trimethoxychalcone: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and biological significance of 2-Chloro-2',4',6'-trimethoxychalcone. This synthetic chalcone derivative, with the chemical formula C₁₈H₁₇ClO₄ and a molecular weight of 332.8 g/mol , has garnered interest for its potential therapeutic applications, including anticancer and antimicrobial activities.[1] This document outlines the key spectroscopic data for its characterization, detailed experimental protocols for its synthesis, and insights into its potential mechanism of action.

Spectroscopic Data for Characterization

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.2 | d | H-β (vinyl) |

| ~7.8 | d | H-α (vinyl) |

| ~7.6-7.2 | m | Aromatic Protons (chlorophenyl ring) |

| ~6.2 | s | Aromatic Protons (trimethoxyphenyl ring) |

| ~3.8-4.0 | s | -OCH₃ Protons |

Note: The vinyl protons (H-α and H-β) are expected to appear as doublets with a coupling constant characteristic of a trans configuration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O (carbonyl) |

| ~160-165 | C-O (methoxy-substituted aromatic carbons) |

| ~145 | C-β (vinyl) |

| ~120-140 | Aromatic and C-α (vinyl) carbons |

| ~90 | C-H (trimethoxyphenyl ring) |

| ~55-56 | -OCH₃ carbons |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1650-1670 | C=O stretching (α,β-unsaturated ketone) |

| ~1580-1600 | C=C stretching (aromatic and vinyl) |

| ~1100-1300 | C-O stretching (methoxy groups) |

| ~750-800 | C-Cl stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~332/334 | [M]⁺/ [M+2]⁺ molecular ion peaks (due to ³⁵Cl/³⁷Cl isotopes) |

| ~333/335 | [M+H]⁺/ [M+H+2]⁺ adducts in ESI-MS |

Experimental Protocols

The primary synthetic route for this compound is the Claisen-Schmidt condensation.[1]

Synthesis of this compound

This procedure involves the base-catalyzed condensation of 2-chloroacetophenone with 2,4,6-trimethoxybenzaldehyde.[1]

-

Reactants:

-

2-chloroacetophenone

-

2,4,6-trimethoxybenzaldehyde

-

-

Catalyst: A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Solvent: A polar protic solvent like ethanol or methanol.

Step-by-Step Procedure:

-

Dissolve equimolar amounts of 2-chloroacetophenone and 2,4,6-trimethoxybenzaldehyde in the chosen alcohol solvent in a round-bottom flask.

-

Slowly add a concentrated aqueous or alcoholic solution of the base catalyst to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture for several hours until a precipitate forms. The reaction progress can be monitored by thin-layer chromatography.

-

Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to neutralize the excess base and precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

References

Substituted Chalcones: A Technical Guide to Their Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of naturally occurring compounds that form a central scaffold in a variety of flavonoids and isoflavonoids.[1][2][3] These molecules, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are abundant in edible plants, fruits, and vegetables.[4][5] The simple, yet versatile, chemical structure of chalcones allows for straightforward synthesis, typically via the Claisen-Schmidt condensation, and facile structural modifications.[6][7][8] This chemical tractability, combined with a broad spectrum of pharmacological properties, has positioned substituted chalcones as highly privileged scaffolds in medicinal chemistry and drug discovery.[4][5][9]

Their biological activities are extensive, encompassing anticancer, anti-inflammatory, antimicrobial, antioxidant, and potent enzyme-inhibiting properties.[5][9][10] The reactive α,β-unsaturated carbonyl moiety is a key feature, acting as a Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) in target proteins.[5][10] This guide provides an in-depth overview of the major biological activities of substituted chalcones, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support further research and development.

Synthesis of Substituted Chalcones

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted aromatic aldehyde.[8][11]

Anticancer Activity

Substituted chalcones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines, including multidrug-resistant strains.[2][12] Their mechanisms of action are multifactorial, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[3][11][12]

Mechanisms of Anticancer Action

Chalcones can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. They have been shown to up-regulate the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2, leading to a loss of mitochondrial membrane potential and the release of cytochrome c.[12] This activates a cascade of caspases (e.g., caspase-9 and caspase-3), culminating in programmed cell death.[13][14] Furthermore, many chalcone derivatives effectively arrest the cell cycle at the G2/M phase, often by inhibiting tubulin polymerization, which disrupts microtubule dynamics essential for mitosis.[11][12]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of chalcones is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound ID / Description | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 13e (amino chalcone) | MGC-803 (Gastric) | 1.52 | [13] |

| HCT-116 (Colon) | 1.83 | [13] | |

| MCF-7 (Breast) | 2.54 | [13] | |

| Compound 8e (benzenesulfonamide) | HCT116 (Colon) | 0.597 | [15] |

| MCF7 (Breast) | 0.886 | [15] | |

| 143B (Osteosarcoma) | 0.791 | [15] | |

| Compound 12k (novel chalcone) | Various lines | 3.75 - 8.42 | [12] |

| Chalcone with 4-methoxy | MCF-7 (Breast) | 3.44 | [16] |

| HepG2 (Liver) | 4.64 | [16] | |

| Polymethoxylated chalcone | MCF-7 (Breast) | 1.33 | [16] |

Antimicrobial Activity

Chalcone derivatives possess a wide spectrum of antimicrobial properties, with demonstrated activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][9][10] Their efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) makes them particularly interesting.[17] Some chalcones also exhibit synergistic effects when combined with conventional antibiotics.[17][18]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Description | Microorganism | MIC (µg/mL) | Reference |

| 1,3-Bis-(2-hydroxy-phenyl)-propenone | MRSA (clinical isolates) | 25-50 | [17] |

| 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA (clinical isolates) | 50-100 | [17] |

| 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA (clinical isolates) | 100-200 | [17] |

| Chalcone 1 | Staphylococcus aureus | 22.3 | [19] |

| Bacillus subtilis | 20.6 | [19] | |

| Isoxazole-based chalcones | Staphylococcus aureus | 12.5 - >100 | [20] |

| Pseudomonas aeruginosa | 25 - >100 | [20] | |

| Aspergillus niger | 12.5 - >100 | [20] |

Anti-inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Chalcones exert potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[21][22]

Mechanism of Anti-inflammatory Action

A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[21][23][24] In stimulated inflammatory cells (e.g., macrophages), chalcones can prevent the translocation of NF-κB into the nucleus, thereby suppressing the transcription of genes encoding pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and cytokines such as TNF-α, IL-1β, and IL-6.[23][24] Some chalcones also modulate the c-Jun N-terminal kinase (JNK) pathway, which is part of the mitogen-activated protein kinase (MAPK) family.[21][23]

Quantitative Data: Inhibition of Inflammatory Mediators

| Compound ID / Description | Assay | IC₅₀ (µM) | Reference |

| Compound 2f (Methoxylated phenyl) | NO Production Inhibition | 11.2 | [6] |

Antioxidant Activity

Chalcones are effective antioxidants due to their chemical structure, which features a delocalized π-electron system and often phenolic hydroxyl groups that can donate a hydrogen atom to scavenge free radicals.[4][21] They can neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation.[21][25]

Quantitative Data: Radical Scavenging Activity

The antioxidant capacity is often measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Compound ID | Assay Method | IC₅₀ (µM) | Standard (IC₅₀ µM) | Reference |

| JVF3 | DPPH | 61.4 | Ascorbic Acid (54.08) | [26] |

| JVC3 | ABTS | 53.76 | Ascorbic Acid (91.21) | [26] |

| JVC4 | ABTS | 50.34 | Ascorbic Acid (91.21) | [26] |

| JVC2 | Lipid Peroxidation | 33.64 | Quercetin (320.36) | [26] |

Enzyme Inhibition

The chalcone scaffold is a versatile template for designing potent enzyme inhibitors targeting a range of enzymes implicated in various diseases.

Quantitative Data: Enzyme Inhibitory Activity

| Target Enzyme | Compound Description | Inhibition Value (Ki or IC₅₀) | Reference |

| Acetylcholinesterase (AChE) | Basic chalcones (C1-C5) | IC₅₀ = 22 - 37.6 µM | [27] |

| Butyrylcholinesterase (BChE) | Halogenated chalcones | Ki = 3.35 - 26.70 nM | |

| Carbonic Anhydrase I (hCA I) | Halogenated chalcones | Ki = 29.41 - 57.63 nM | [28] |

| Carbonic Anhydrase II (hCA II) | Halogenated chalcones | Ki = 24.00 - 54.74 nM | [28] |

| β-Lactamase | Most active chalcone | K'm = 406.7 µM | [29] |

Experimental Protocols

Detailed and standardized protocols are critical for the evaluation and comparison of substituted chalcones.

General Experimental Workflow

The evaluation of a novel chalcone series typically follows a multi-stage process, beginning with synthesis and progressing through in vitro screening to more complex in vivo assessments.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)[14]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding : Plate human cancer cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Treat the cells with various concentrations of the substituted chalcone derivatives (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition : Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Crystal Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution for MIC)[18][31]

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Compound Preparation : Prepare serial two-fold dilutions of the chalcone compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., bacteria adjusted to 0.5 McFarland standard, then diluted to ~5 x 10⁵ CFU/mL).

-

Inoculation : Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism, no compound) and a negative control (broth only).

-

Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination : The MIC is visually determined as the lowest concentration of the chalcone that completely inhibits the visible growth of the microorganism.

Protocol 3: Antioxidant Capacity (DPPH Radical Scavenging Assay)[26][32][33]

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

-

Solution Preparation : Prepare a stock solution of DPPH in a suitable solvent like methanol (e.g., 100 µM). Prepare various concentrations of the test chalcone.

-

Reaction : Mix the chalcone solutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation : Incubate the mixture in the dark at room temperature for a defined period (e.g., 20-30 minutes).

-

Absorbance Measurement : Measure the decrease in absorbance at the characteristic wavelength of DPPH (around 517 nm). A blank containing only the solvent and DPPH is also measured.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration. Ascorbic acid is often used as a standard for comparison.[26][30]

Conclusion and Future Perspectives

Substituted chalcones represent a remarkably versatile and promising class of compounds for drug development. Their straightforward synthesis and broad spectrum of potent biological activities make them attractive candidates for addressing a range of therapeutic needs, from oncology to infectious and inflammatory diseases. The structure-activity relationship (QSAR) studies consistently show that the biological effects of chalcones can be finely tuned by altering the substitution patterns on their two aromatic rings.[31][32][33] Future research should focus on optimizing lead compounds to enhance potency and selectivity, while minimizing toxicity. The development of chalcone hybrids, which combine the chalcone scaffold with other known pharmacophores, is a promising strategy to overcome drug resistance and improve therapeutic outcomes.[2][13] As our understanding of their molecular targets and mechanisms of action deepens, substituted chalcones will undoubtedly continue to be a major focus of medicinal chemistry research.

References

- 1. Recent Progresses in Chalcone Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Chalcones with Anticancer Activities [mdpi.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 12. Synthesis and biological evaluation of novel chalcone derivatives as a new class of microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Quantitative Structure-Cytotoxicity Relationship of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of novel synthetic chalcone derivatives as anti-tumor agents targeting Cat L and Cat K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. researchgate.net [researchgate.net]

- 21. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model [mdpi.com]

- 23. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anticancer and antioxidant activity of synthetic chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ijcea.org [ijcea.org]

- 27. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Kinetic and theoretical study of the chalcones as inhibitors of beta-lactamase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Bot Verification [rasayanjournal.co.in]

- 31. pubs.acs.org [pubs.acs.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. QSAR of Chalcones Utilizing Theoretical Molecular Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Methoxy Groups in the Bioactivity of Chalcones: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are pivotal precursors in flavonoid biosynthesis and represent a class of compounds with a vast spectrum of biological activities. Their structural simplicity and amenability to chemical modification make them prime candidates for drug discovery and development. A key determinant of their biological efficacy is the substitution pattern on their two aromatic rings, with the methoxy group (-OCH₃) playing a particularly significant role. This technical guide provides an in-depth analysis of how the number and position of methoxy groups influence the anticancer, antimicrobial, and anti-inflammatory properties of chalcones. We will explore the structure-activity relationships, present quantitative data from key studies, detail relevant experimental protocols, and visualize the molecular signaling pathways modulated by these compounds.

Introduction to Chalcones

Chalcones are naturally occurring and synthetic compounds featuring two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] This extended conjugate system is crucial for their interaction with various biological targets, including enzymes and DNA.[1] The inherent reactivity and versatile structure of chalcones have led to the discovery of numerous derivatives with a wide array of pharmacological properties, such as antitumor, anti-inflammatory, antimicrobial, antioxidant, and antiviral activities.[1][3] The ease of synthesis, most commonly via the Claisen-Schmidt condensation, allows for the systematic modification of the aromatic rings to optimize potency and selectivity, making them a cornerstone scaffold in medicinal chemistry.[4]

The Influence of Methoxy Groups on Anticancer Activity

The presence of methoxy groups on the chalcone scaffold is frequently associated with enhanced anticancer properties.[1][5] The number and position of these electron-donating groups can profoundly impact cytotoxicity, the ability to overcome multidrug resistance, and the specific molecular pathways targeted.

Structure-Activity Relationship (SAR)

The anticancer efficacy of methoxylated chalcones is highly dependent on their substitution pattern. Studies have shown that compounds featuring two or three methoxy groups often exhibit potent inhibitory effects against ATP-binding cassette (ABC) transporters like ABCG2, which are implicated in multidrug resistance.[1] Furthermore, methoxy groups are known to increase the activity of chalcones that target tubulin polymerization, a key mechanism for disrupting cell division in cancer cells.[1] The strategic placement of methoxy groups can fine-tune the molecule's electronic and steric properties, enhancing its binding affinity to biological targets and thereby increasing its cytotoxic potential.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative methoxy-substituted chalcones against various human cancer cell lines.

| Compound Name/Identifier | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 3c | 3,4,5-trimethoxy on Ring B; 2-naphthyl on Ring A | HeLa (Cervical) | 0.019 | [6] |

| HCT15 (Colon) | 0.020 | [6] | ||

| A549 (Lung) | 0.022 | [6] | ||

| Compound 3e | 3,5-dimethoxy on Ring B; 2-naphthyl on Ring A | HeLa, HCT15, A549 | "better IC50 values" | [6] |

| 2'-hydroxy-2,5-dimethoxychalcone | 2'-hydroxy on Ring A; 2,5-dimethoxy on Ring B | Canine Lymphoma/Leukemia | 9.76 - 40.83 | [7] |

| 2'-hydroxy-4',6'-dimethoxychalcone | 2'-hydroxy, 4',6'-dimethoxy on Ring A | Canine Lymphoma/Leukemia | 9.18 - 46.11 | [7] |

| Chalcone 12 | Prenyl on Ring A; Methoxy/Hydroxyl on Ring B | MCF-7 (Breast) | 4.19 | [8][9] |

| ZR-75-1 (Breast) | 9.40 | [8][9] | ||

| MDA-MB-231 (Breast) | 6.12 | [8][9] | ||

| Chalcone 13 | Prenyl on Ring A; Methoxy/Hydroxyl on Ring B | MCF-7 (Breast) | 3.30 | [8][9] |

| ZR-75-1 (Breast) | 8.75 | [8][9] | ||

| Compound 7f | Trimethoxyphenyl & Benzimidazolium Salt | SMMC-7721 (Liver) | Induces G1 arrest | [10] |

Signaling Pathways in Cancer

Methoxy-substituted chalcones exert their anticancer effects by modulating a variety of critical signaling pathways involved in cell proliferation, survival, and apoptosis.

-

PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth and survival. Natural chalcones like Isoliquiritigenin (ISL) have been shown to induce apoptosis by downregulating the activity of the PI3K/Akt/mTOR pathway in non-small cell lung cancer cells.[3] This leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3]

-

STAT and NF-κB Pathways: These pathways are crucial for inflammation-driven tumorigenesis, cell survival, and proliferation. Chalcones have been demonstrated to inhibit the activation of both STAT (Signal Transducer and Activator of Transcription) and NF-κB (Nuclear Factor-kappa B) signaling, thereby suppressing cancer cell growth and survival and potentially sensitizing them to conventional therapies.[11]

The Role of Methoxy Groups in Antimicrobial Activity

The antimicrobial properties of chalcones can also be significantly modulated by methoxy substitutions. The position and number of these groups influence the compound's spectrum of activity against bacteria and fungi.

SAR in Antimicrobial Effects

The relationship between methoxy group placement and antimicrobial activity is complex. For instance, studies indicate that chalcones with methoxy groups on ring A (derived from the acetophenone precursor) are generally more potent as antifungal, antibacterial, and antiproliferative agents.[12] However, in some contexts, the addition of methoxy groups to ring A has been shown to decrease activity against specific bacterial species like M. luteus and B. subtilis.[2] This highlights the nuanced role of methoxylation, where effects are dependent on the specific microbial target and the overall substitution pattern of the chalcone. An interesting finding is that for antimalarial activity against Plasmodium falciparum, electron-releasing methoxy groups on ring A combined with electron-withdrawing groups on ring B enhance potency.[13]

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for several methoxy chalcones against various microbial pathogens.

| Compound Name/Identifier | Substitution Pattern | Microbial Species | MIC (µg/mL) | Reference |

| 3',4',5'-Trimethoxychalcone (12) | 3',4',5'-trimethoxy on Ring A | Candida krusei | 3.9 | [12] |

| 3'-Methoxychalcone (6) | 3'-methoxy on Ring A | Pseudomonas aeruginosa | 7.8 | [12] |

| Unmodified Chalcone (CH0) | Unsubstituted | Colletotrichum gloeosporioides | 9.8 (47.3 µM) | [14] |

| Compound 4 | (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | E. coli, S. aureus, C. albicans | Strongest activity in series | [15] |

The Role of Methoxy Groups in Anti-inflammatory Activity

Chalcones are potent anti-inflammatory agents, and the incorporation of methoxy groups often enhances this activity. They act by suppressing the production of key pro-inflammatory mediators and modulating inflammatory signaling cascades.

SAR in Anti-inflammatory Effects

Structure-activity relationship studies have consistently shown that electron-donating groups, such as hydroxyl and methoxy substituents, on both aromatic rings contribute to strong anti-inflammatory properties.[16][17] Symmetrical substitution patterns, such as having dimethoxy groups on both rings, have also been linked to improved anti-inflammatory action.[18] These substitutions appear to enhance the molecule's ability to interfere with key inflammatory pathways.

Quantitative Anti-inflammatory Data

The table below highlights the inhibitory activity of methoxy chalcones on the production of inflammatory mediators.

| Compound Name/Identifier | Substitution Pattern | Assay | IC₅₀ (µM) | Reference |

| Compound 2f | Methoxyphenyl-based | Nitric Oxide (NO) inhibition in LPS-induced RAW264.7 cells | 11.2 | [19] |

| Compound 8 | 2',4-dihydroxy-6'-methoxy | TPA-induced PGE₂ production | Potent inhibition | [20] |

| Compound 9 | 2'-hydroxy-4'-methoxy | TPA-induced PGE₂ production | Potent inhibition | [20] |

| Chalcone 75 | Hydroxy on Ring B; Dimethoxy on Ring A | NO production in LPS-induced RAW 264.7 cells | 4.9 | [18] |

Signaling Pathways in Inflammation

Methoxy chalcones mitigate inflammation primarily by inhibiting the NF-κB signaling pathway. This pathway is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory genes like iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and various cytokines (TNF-α, IL-6).[20][21] Chalcones can block the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[16] This action keeps NF-κB sequestered in the cytoplasm, preventing it from initiating the transcription of inflammatory genes in the nucleus.

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of methoxy chalcones, based on commonly cited experimental procedures.

Synthesis: Claisen-Schmidt Condensation

This is the most prevalent method for synthesizing chalcones, involving a base-catalyzed aldol condensation between a substituted acetophenone and a substituted benzaldehyde.

Protocol:

-

Reactant Preparation: Dissolve an equimolar amount of a methoxy-substituted acetophenone and an appropriately substituted benzaldehyde in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) to the solution.

-

Reaction: Stir the mixture at room temperature for a period ranging from a few hours to 24 hours.[22] The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone product.[22]

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent like ethanol to obtain the pure methoxy chalcone.[23]

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and incubate for 24 hours to allow attachment.[24][25]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized methoxy chalcones (typically in a DMSO vehicle) and incubate for a specified period (e.g., 48 or 72 hours).[26]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[27]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated by lipopolysaccharide (LPS).

Protocol:

-

Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate.[25]

-

Pre-treatment: Pre-treat the cells with various concentrations of the methoxy chalcones for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[17][28]

-

Incubation: Incubate the plate for 18-24 hours.

-

Griess Reagent: Collect the cell supernatant and mix it with an equal volume of Griess reagent.

-

Measurement: After a short incubation period, measure the absorbance at ~540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.

-

Analysis: Construct a standard curve using sodium nitrite to quantify the nitrite concentration. Calculate the percentage of NO inhibition compared to LPS-stimulated controls and determine the IC₅₀ value.[18]

In Vitro Antimicrobial Assay: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the methoxy chalcone in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi) corresponding to a specific cell density (e.g., 10⁵ CFU/mL).[27]

-

Inoculation: Add the microbial inoculum to each well of the plate. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The strategic incorporation of methoxy groups is a powerful tool for modulating the biological activity of the chalcone scaffold. Evidence strongly indicates that the number and position of these substituents are critical determinants of anticancer, antimicrobial, and anti-inflammatory efficacy. Methoxy-rich chalcones often exhibit enhanced cytotoxicity against cancer cells, potent inhibition of inflammatory pathways like NF-κB, and targeted activity against microbial pathogens. The relative ease of their synthesis via methods like the Claisen-Schmidt condensation further solidifies their position as a privileged structure in medicinal chemistry. Future research should continue to focus on synthesizing novel methoxy chalcone analogues and conducting comprehensive in vivo studies to validate the promising in vitro results, paving the way for the development of new and effective therapeutic agents.

References

- 1. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones [mdpi.com]

- 4. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01280E [pubs.rsc.org]

- 6. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reinvestigation of structure-activity relationship of methoxylated chalcones as antimalarials: synthesis and evaluation of 2,4,5-trimethoxy substituted patterns as lead candidates derived from abundantly available natural β-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Design, synthesis, and biological evaluation of chalcones for anticancer properties targeting glycogen synthase kinase 3 beta - ProQuest [proquest.com]

- 23. green-synthesis-characterization-and-antibacterial-activity-of-methoxy-chalcones - Ask this paper | Bohrium [bohrium.com]

- 24. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chalcone-methoxy-derivatives-exhibit-antiproliferative-and-proapoptotic-activity-on-canine-lymphoma-and-leukemia-cells - Ask this paper | Bohrium [bohrium.com]

- 27. derpharmachemica.com [derpharmachemica.com]

- 28. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-2',4',6'-trimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Chloro-2',4',6'-trimethoxychalcone, a synthetic chalcone derivative with potential applications in medicinal chemistry and materials science. Chalcones are a class of organic compounds that serve as precursors for flavonoids and have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The chloro and methoxy substitutions on the chalcone scaffold can significantly influence its biological efficacy and physical properties.[1][3]

The synthesis is achieved through a Claisen-Schmidt condensation, a reliable and widely used method for preparing chalcones.[1][4][5] This reaction involves the base-catalyzed condensation of an appropriate acetophenone with an aromatic aldehyde.[4]

Chemical Reaction

The synthesis of this compound involves the reaction of 2-chloroacetophenone and 2,4,6-trimethoxybenzaldehyde in the presence of a strong base, such as sodium hydroxide.

Figure 1: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₇ClO₄ | [1] |

| Molecular Weight | 332.78 g/mol | Calculated |

| Typical Yield | >75% | [1] |

| Purity (HPLC) | ≥98% | [1] |

| Appearance | Yellow solid | General observation for chalcones |

| ¹H NMR | δ 8.2 (d, 1H, vinyl), other peaks | [1] (Typical chemical shifts for the vinyl protons of the chalcone core) |

| ¹³C NMR | δ 160–180 (C=O) | [1] (Typical chemical shift for the carbonyl carbon) |

| Mass Spectrometry (ESI) | m/z 333.1 [M+H]⁺ | [1] |

Experimental Protocol

This protocol details the materials and step-by-step procedure for the synthesis of this compound via Claisen-Schmidt condensation.

Materials and Reagents

-

2-Chloroacetophenone (1 equivalent)

-

2,4,6-Trimethoxybenzaldehyde (1 equivalent)

-

Sodium Hydroxide (NaOH)

-

Methanol (Reagent grade)

-

Ethanol (for recrystallization)

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-chloroacetophenone in 50 mL of methanol. In a separate beaker, dissolve 10 mmol of 2,4,6-trimethoxybenzaldehyde in 30 mL of methanol.

-

Reaction Setup: Place the round-bottom flask containing the 2-chloroacetophenone solution on a magnetic stirrer and begin stirring at room temperature.

-

Base Addition: Prepare a 40% (w/v) aqueous solution of sodium hydroxide. Slowly add the NaOH solution dropwise to the stirring solution of 2-chloroacetophenone and 2,4,6-trimethoxybenzaldehyde. The addition of a strong base deprotonates the acetophenone, forming an enolate that then attacks the aldehyde.[1]

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred overnight to ensure completion.[6]

-

Product Precipitation: After the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of cold deionized water and ice. Acidify the mixture with dilute HCl until it is neutral to slightly acidic. A yellow precipitate of this compound should form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts and impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or heptane, to obtain the purified this compound.[1]

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Hypothetical Application)

While the primary focus of this document is the synthesis protocol, it is noteworthy that chalcones are investigated for their ability to modulate cellular signaling pathways. For instance, some chalcones have been shown to induce apoptosis in cancer cells by affecting pathways such as the Nrf2 pathway.[1] The diagram below represents a simplified, hypothetical signaling pathway that could be investigated for the synthesized chalcone.

Caption: Hypothetical signaling pathway for chalcone activity.

References

- 1. This compound | 76554-31-9 | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Purifying Synthetic 2-Chloro-2',4',6'-trimethoxychalcone: A Guide for Researchers

For Immediate Release

This application note provides detailed protocols for the purification of synthetic 2-Chloro-2',4',6'-trimethoxychalcone, a chalcone derivative of interest in pharmaceutical research and drug development. The following methods—recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC)—are outlined to guide researchers, scientists, and drug development professionals in obtaining this compound at high purity.

Introduction

This compound is a synthetic chalcone derivative with potential applications in various research fields. The purity of this compound is critical for accurate biological and pharmacological studies. This document details three common and effective purification techniques, offering step-by-step protocols and expected outcomes to ensure the isolation of a high-purity product.

Data Summary

The choice of purification method will depend on the initial purity of the crude product, the desired final purity, and the scale of the purification. The following table summarizes the typical performance of each method for the purification of this compound.

| Purification Method | Typical Solvents/Mobile Phase | Expected Purity | Typical Yield | Key Considerations |

| Recrystallization | Heptane or Ethanol/Water | >98%[1] | High | Simple, cost-effective for large quantities. |

| Column Chromatography | Hexane/Ethyl Acetate or Dichloromethane/Hexane | High (>95%) | Good to High | Effective for removing closely related impurities. |

| Preparative HPLC | Acetonitrile/Water (with optional modifier) | Very High (>99%) | Lower (analytical scale) | High resolution, suitable for achieving the highest purity. |

Experimental Protocols

Recrystallization

Recrystallization is a robust and scalable method for purifying crystalline solids. For this compound, both single solvent and mixed solvent systems can be effective.

Protocol 1: Recrystallization from Heptane

-

Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of heptane and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. For enhanced crystal formation, the flask can be subsequently placed in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. A purity of >98% can be achieved with this method.[1]

Protocol 2: Recrystallization from Ethanol/Water

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Addition of Anti-solvent: While the solution is still warm, add water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.

-

Drying: Dry the crystals under vacuum.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Protocol:

-

Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column, allowing the silica gel to pack uniformly without air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the mobile phase. A typical starting mobile phase for chalcones is a non-polar mixture, such as 9:1 hexane:ethyl acetate. The polarity of the mobile phase can be gradually increased (e.g., to 8:2 or 7:3 hexane:ethyl acetate) to elute the compound of interest.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique capable of yielding very high purity products.

Protocol:

-

System Preparation: Use a C18 reversed-phase column. The mobile phase typically consists of a mixture of acetonitrile (Solvent B) and water (Solvent A), often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape.

-

Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase or a suitable solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

-

Method Development (Analytical Scale): Develop a suitable gradient method on an analytical scale first. A good starting point is a linear gradient from 5% to 100% acetonitrile over 20-30 minutes.

-

Preparative Run: Scale up the optimized analytical method to a preparative scale. Inject the sample and run the gradient program.

-

Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

-

Solvent Removal: Remove the mobile phase from the collected fraction, typically by lyophilization or rotary evaporation, to obtain the highly purified product.

Conclusion

The purification of synthetic this compound can be effectively achieved using recrystallization, column chromatography, or preparative HPLC. The choice of method should be guided by the initial sample purity, the required final purity, and the quantity of material to be purified. For large quantities and moderate to high initial purity, recrystallization is a practical and efficient choice. Column chromatography offers greater resolving power for more complex mixtures. For achieving the highest possible purity, particularly for analytical standards or sensitive biological assays, preparative HPLC is the recommended method.

References

Application Notes and Protocols: 2-Chloro-2',4',6'-trimethoxychalcone in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-2',4',6'-trimethoxychalcone, a synthetic chalcone derivative, in cancer cell line research. This document includes summaries of its anticancer activities, proposed mechanisms of action, and detailed protocols for key experimental procedures.

Introduction

This compound is a member of the chalcone family, which are precursors to flavonoids and are known for their diverse biological activities.[1][2] This particular synthetic derivative is characterized by a chloro group at the 2-position of one aromatic ring and three methoxy groups at the 2', 4', and 6' positions of the other ring.[3] The presence of the electron-withdrawing chloro group may enhance its reactivity and binding affinity to biological targets.[3] Chalcones, both natural and synthetic, have demonstrated cytotoxic effects against a variety of human tumor cells, primarily through the induction of cell cycle arrest and apoptosis.[1]

Anticancer Activity and Efficacy

In vitro studies have demonstrated the potential of this compound as an anticancer agent across various cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Summary of In Vitro Efficacy

| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |

| This compound | Human Breast Cancer (MCF-7) | MTT Assay | 7 - 20 | [3] |

| This compound | Human Lung Cancer (A549) | MTT Assay | 7 - 20 | [3] |

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated but is believed to be multifactorial, a common characteristic of chalcone derivatives.[3] The core α,β-unsaturated carbonyl system is a key feature that can interact with various cellular nucleophiles, thereby modulating signaling pathways.[3]

Key proposed mechanisms include:

-

Induction of Apoptosis: The compound has been shown to induce programmed cell death (apoptosis) in cancer cells.[3]

-

Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.[3]

-

Nrf2 Pathway Activation: It is suggested that the compound may activate the Nrf2 pathway, which leads to the expression of antioxidant enzymes and the suppression of pro-inflammatory cytokines.[3]

Other chalcone derivatives with similar substitution patterns have been shown to target key proteins involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinase 1 (CDK1).

Proposed Signaling Pathway

References

- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 76554-31-9 | Benchchem [benchchem.com]

Protocol for Testing the Antimicrobial Activity of Chalcone Derivatives

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for evaluating the antimicrobial properties of chalcone derivatives. It includes methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and anti-biofilm activity. Standardized procedures are outlined to ensure reproducibility and comparability of results. Additionally, a summary of the antimicrobial activity of various chalcone derivatives is presented in tabular format for easy reference. Diagrams illustrating key experimental workflows and potential mechanisms of action are also included to provide a comprehensive guide for researchers in the field of antimicrobial drug discovery.

Introduction

Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds and their synthetic derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[2] The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery and development of novel antimicrobial agents, and chalcones represent a promising scaffold for this purpose.[3][4]

This application note provides standardized protocols for the systematic evaluation of the antimicrobial activity of chalcone derivatives, enabling researchers to obtain reliable and comparable data.

Data Presentation: Antimicrobial Activity of Chalcone Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of representative chalcone derivatives against various Gram-positive and Gram-negative bacteria. This data is compiled from various studies and serves as a reference for the potential antimicrobial efficacy of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives against Gram-Positive Bacteria

| Chalcone Derivative | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Reference |

| Compound A | 2.0 - 10.0 | 0.4 - 0.6 | [5] |

| Compound B | 8 | 16 | [6] |

| Compound C | 4 | 8 | [6] |

| Compound D | 2.0 | 2.0 | [7] |

Table 2: Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives against Gram-Negative Bacteria

| Chalcone Derivative | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Salmonella typhi (MIC µg/mL) | Reference |

| Compound E | >128 | 32 | >128 | [6] |

| Compound F | 64 | 128 | 64 | [6] |

| Compound G | Moderate Activity | No Inhibition | Moderate Activity | [5] |

Table 3: Minimum Bactericidal Concentration (MBC) of Chalcone Derivatives

| Chalcone Derivative | Bacterial Strain | MBC (µg/mL) | Reference |

| Compound H | Staphylococcus aureus | 2.0 | [7] |

| Compound I | Helicobacter pylori | 2 | [8] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of an antimicrobial agent.[9]

Materials:

-

Chalcone derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)[1]

-

Sterile 96-well microtiter plates[10]

-

Spectrophotometer

-

Incubator (35 ± 2°C)[11]

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Chalcone Stock Solutions: Dissolve the chalcone derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in MHB to the desired starting concentration for the assay.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

-

Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.[10]

-

Add 100 µL of the highest concentration of the chalcone solution to the first well of each row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[10] Column 11 serves as a growth control (no chalcone), and column 12 as a sterility control (no bacteria).[10]

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.[11]

-

Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.[11]

-

Interpretation of Results: The MIC is the lowest concentration of the chalcone derivative that completely inhibits visible growth of the bacteria (no turbidity) as observed by the naked eye.[12]

Figure 1. Workflow for MIC Determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1] This assay is performed as a continuation of the MIC test.

Materials:

-

Results from the MIC assay

-

Nutrient agar plates

-

Sterile micropipette and tips

-

Incubator (37°C)

Procedure:

-

Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (the MIC well and the more concentrated wells), take a 10 µL aliquot.[11]

-

Plating: Spread the aliquot evenly onto a nutrient agar plate.

-

Incubation: Incubate the agar plates at 37°C for 18-24 hours.

-

Interpretation of Results: The MBC is the lowest concentration of the chalcone derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1][11]

Figure 2. Workflow for MBC Determination.

Anti-Biofilm Activity Assay (Crystal Violet Method)

This protocol is used to quantify the ability of chalcone derivatives to inhibit biofilm formation or to eradicate pre-formed biofilms.[13][14]

Materials:

-

Chalcone derivatives

-

Bacterial strains known for biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution[15]

-

30% Acetic Acid[15]

-

Phosphate-Buffered Saline (PBS)

-

Plate reader (595 nm)[13]

Procedure:

-

Biofilm Formation:

-

Prepare a bacterial suspension as described in the MIC protocol and dilute it 1:100 in TSB.[14]

-

Add 100 µL of the diluted bacterial suspension and 100 µL of the chalcone derivative at various concentrations into the wells of a 96-well plate. Include a positive control (bacteria without chalcone) and a negative control (broth only).

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[14]

-

-

Washing:

-

Carefully discard the planktonic cells (supernatant) from each well.

-

Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic bacteria.[13]

-

-

Staining:

-

Washing:

-

Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.[15]

-

-

Solubilization:

-

Quantification:

Figure 3. Anti-Biofilm Assay Workflow.

Potential Mechanisms of Antimicrobial Action

Chalcones are known to exert their antimicrobial effects through various mechanisms. Understanding these mechanisms is crucial for the rational design of more potent derivatives. Some of the reported mechanisms include: